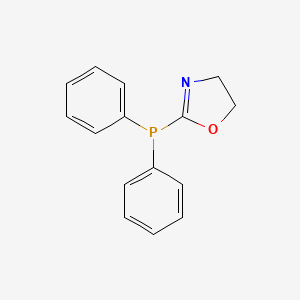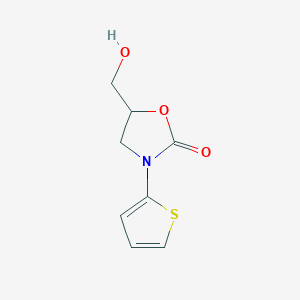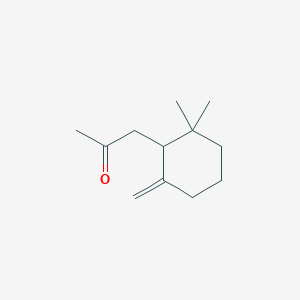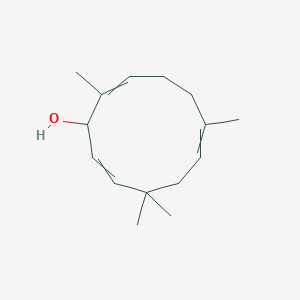
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol is a monocyclic sesquiterpene compoundThis compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol typically involves the extraction from natural sources such as the rhizomes of Zingiber zerumbet. The essential oil is obtained through steam distillation, followed by purification processes like chromatography to isolate the compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. The process involves large-scale steam distillation of Zingiber zerumbet rhizomes, followed by advanced purification techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer effects, particularly in the treatment of esophageal squamous cell carcinomas.
Industry: Utilized in the formulation of natural products and essential oils.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It potentiates TRAIL-induced apoptosis by up-regulating death receptors DR4 and DR5 and down-regulating cFLIP.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes, modulating the inflammatory response.
Anticancer Activity: Suppresses the proliferation of cancer cells by inhibiting key signaling pathways such as NF-κB and activating caspases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Gingerol : Another compound found in ginger with notable anti-inflammatory and antioxidant properties.
- DL-Sulforaphane : Known for its anticancer and antioxidant effects .
Zerumbone: A closely related compound with similar biological activities.
Uniqueness
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-ol stands out due to its potent TRAIL-induced apoptosis potentiation and minimal cytotoxic effects on normal cells. This makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Propriétés
Numéro CAS |
252943-29-6 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3 |
Clé InChI |
NLCQRJBYGGWZRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
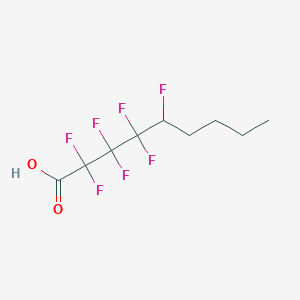

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(tetradecyloxy)benzene]](/img/structure/B14237273.png)

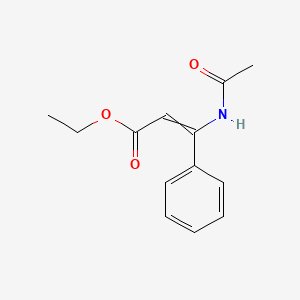
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
